molecular formula C20H15F2N5O B2591364 N-(2,6-difluorobenzyl)-2-(2-(pyrazin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide CAS No. 1203060-45-0

N-(2,6-difluorobenzyl)-2-(2-(pyrazin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide

Cat. No.: B2591364
CAS No.: 1203060-45-0
M. Wt: 379.371
InChI Key: LVKSCXNSGNXGDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,6-difluorobenzyl)-2-(2-(pyrazin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide is a benzimidazole-derived compound characterized by a pyrazinyl substituent at the 2-position of the benzimidazole core and a 2,6-difluorobenzyl group attached via an acetamide linker.

Properties

IUPAC Name

N-[(2,6-difluorophenyl)methyl]-2-(2-pyrazin-2-ylbenzimidazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F2N5O/c21-14-4-3-5-15(22)13(14)10-25-19(28)12-27-18-7-2-1-6-16(18)26-20(27)17-11-23-8-9-24-17/h1-9,11H,10,12H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVKSCXNSGNXGDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC(=O)NCC3=C(C=CC=C3F)F)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,6-difluorobenzyl)-2-(2-(pyrazin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including antimicrobial and anticancer properties, supported by relevant research findings and data tables.

Chemical Structure and Properties

The compound features a complex structure characterized by its difluorobenzyl and benzoimidazole moieties, which are known for their pharmacological significance. The presence of the pyrazine ring further enhances its biological profile.

Antimicrobial Activity

Research indicates that derivatives of benzoimidazole, including the compound , exhibit significant antimicrobial properties. The antimicrobial activity was evaluated against various bacterial and fungal strains.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameMicrobial Strain TestedMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus1.27 µM
Compound BEscherichia coli1.43 µM
Compound CCandida albicans2.60 µM

The studies show that compounds with similar structural motifs to this compound demonstrate potent activity against both Gram-positive and Gram-negative bacteria as well as fungal species .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. The anticancer activity was assessed against various cancer cell lines using assays that measure cell viability.

Table 2: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (µM)Reference
HCT116 (Colorectal)5.85
MCF7 (Breast)4.53
A549 (Lung)9.99Standard Drug

The results indicate that the compound exhibits significant cytotoxic effects on cancer cells, with IC50 values comparable to established chemotherapeutics . This suggests a promising role in cancer therapy.

The proposed mechanism of action for this compound involves the inhibition of key enzymes and pathways associated with microbial growth and cancer cell proliferation. For instance, compounds with similar structures have been shown to inhibit dihydrofolate reductase (DHFR), an essential enzyme in nucleotide synthesis .

Case Studies

Several case studies have highlighted the efficacy of benzoimidazole derivatives in clinical settings:

  • Case Study 1 : A derivative exhibited significant activity against multidrug-resistant strains of Staphylococcus aureus, showcasing its potential as an alternative antimicrobial agent.
  • Case Study 2 : In vitro studies demonstrated that the compound induced apoptosis in colorectal cancer cells, suggesting a mechanism that could be exploited for therapeutic purposes.

Scientific Research Applications

Pharmacological Properties

The compound exhibits a range of pharmacological activities that make it a candidate for therapeutic development:

  • Antiepileptic Activity : The compound has been linked to antiepileptic properties, attributed to its structural similarity to known anticonvulsants. Research indicates that modifications in the benzimidazole structure can enhance anticonvulsant activity, suggesting that derivatives of this compound could be effective in treating epilepsy .
  • Anti-inflammatory Effects : Similar compounds have demonstrated significant anti-inflammatory properties. For instance, derivatives containing the benzimidazole moiety have shown promising results in reducing inflammation and pain, indicating potential applications in treating inflammatory disorders .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of N-(2,6-difluorobenzyl)-2-(2-(pyrazin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide:

Structural Feature Effect on Activity
Difluorobenzyl Group Enhances lipophilicity and bioavailability
Pyrazinyl Substituent Contributes to receptor binding affinity
Benzimidazole Core Essential for biological activity

This table summarizes how specific structural features contribute to the overall activity of the compound, guiding further modifications for enhanced efficacy.

Case Studies

Several studies have highlighted the therapeutic potential of similar compounds:

  • Study on Analgesic Activity : A series of benzimidazole derivatives were evaluated for their analgesic effects. One compound exhibited a significant reduction in pain response at a dosage comparable to standard analgesics . This suggests that this compound could similarly exhibit analgesic properties.
  • In Vivo Anti-inflammatory Studies : In a model of inflammation, compounds with similar structures showed up to 97% reduction in edema compared to controls. This highlights the potential for this compound to be developed as an anti-inflammatory agent .

Future Research Directions

Further research is needed to explore:

  • Mechanisms of Action : Understanding how this compound interacts with specific biological targets will help elucidate its therapeutic mechanisms.
  • Clinical Trials : Conducting clinical trials will be essential to validate the efficacy and safety of this compound in humans.

Chemical Reactions Analysis

Amide Bond Reactivity

The acetamide group (-NHCO-) undergoes hydrolysis under acidic or alkaline conditions to yield carboxylic acid derivatives. This reaction is critical for prodrug activation or metabolite formation:

R-NHCO-R’H+/OHR-COOH+R’-NH2\text{R-NHCO-R'} \xrightarrow{\text{H}^+/\text{OH}^-} \text{R-COOH} + \text{R'-NH}_2

  • Conditions : Hydrolysis typically occurs at elevated temperatures (80–100°C) in aqueous HCl or NaOH.

  • Catalysts : Enzyme-mediated hydrolysis (e.g., amidases) is also observed in biological systems .

Fluorinated Benzyl Group Reactivity

The 2,6-difluorobenzyl moiety participates in nucleophilic aromatic substitution (SNAr) due to electron-withdrawing fluorine atoms activating the aromatic ring:

Reaction Type Reagents Products Yield Source
SNAr with amines Piperazine, DIPEAN-alkylated benzimidazole derivatives~65%
Halogen exchange KI, CuI, DMFIodo-substituted analogs50–60%

Mechanistic Insight : Fluorine atoms at the 2- and 6-positions direct electrophiles to the para position, though steric hindrance may limit reactivity.

Pyrazine Ring

  • Electrophilic substitution : Limited due to electron-deficient nature. Nitration or sulfonation requires harsh conditions (e.g., fuming HNO₃, 100°C) .

  • Coordination chemistry : Acts as a ligand for transition metals (e.g., Pd, Pt) via N-donor sites, forming complexes used in catalysis .

Benzimidazole Ring

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) at the N1 position under basic conditions (K₂CO₃, DMF).

  • Oxidation : Susceptible to oxidative cleavage with KMnO₄, yielding quinoline derivatives.

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings, leveraging halogen substituents (if present):

Reaction Catalyst Applications
Suzuki coupling Pd(PPh₃)₄Biaryl synthesis for drug analogs
Buchwald-Hartwig Pd₂(dba)₃/XantphosN-arylation of benzimidazole

Key Finding : Cross-coupling efficiency depends on the electronic environment of the benzimidazole ring .

Photochemical and Thermal Stability

  • Photodegradation : UV exposure (λ = 254 nm) induces cleavage of the acetamide bond, forming benzimidazole and pyrazine fragments .

  • Thermal Decomposition : Degrades above 200°C, releasing HF and forming polycyclic aromatic byproducts.

Biological Reactivity

  • Enzyme inhibition : The benzimidazole moiety competitively inhibits kinases (IC₅₀ = 0.5–2 μM) .

  • Metabolic pathways : Hepatic CYP3A4 mediates oxidation of the difluorobenzyl group to hydroxylated metabolites .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues and Substituent Comparisons
Compound Name Benzimidazole Substituent Acetamide-Linked Group Key Features
Target Compound Pyrazin-2-yl 2,6-Difluorobenzyl High electronegativity (F atoms), pyrazine-mediated H-bonding
2-(2-(Benzylthio)-1H-benzo[d]imidazol-1-yl) acetic acid derivatives Benzylthio Varied (e.g., alkyl/acyl) Sulfur atom increases lipophilicity; limited H-bonding capacity
WJ117-16 (from ) Difluoromethyl Morpholino-triazine Enhanced solubility via morpholine; triazine may alter π-π interactions
Compound 199 (from ) 5,6-Dimethyl 3,5-Difluorophenyl Methyl groups increase steric bulk; dual F atoms modulate electronic effects
N-(4,6-Dimethylpyrimidin-2-yl)-1H-benzimidazol-2-amine () 4,6-Dimethylpyrimidin-2-yl None (amine linkage) Pyrimidine offers distinct N positions; methyl groups enhance hydrophobicity
Key Observations:
  • Pyrazine vs. Pyrimidine/Pyridine: The target compound’s pyrazine ring provides two adjacent nitrogen atoms, enabling stronger hydrogen-bonding interactions compared to pyrimidine () or non-nitrogenated aryl groups .
  • Fluorine Substituents: The 2,6-difluorobenzyl group in the target compound likely enhances metabolic stability and electronegativity relative to non-fluorinated analogs (e.g., benzylthio derivatives) .

Electronic and Computational Insights

Density functional theory (DFT) studies () suggest that exact-exchange terms and gradient corrections are critical for predicting thermochemical properties. For the target compound:

  • Pyrazine’s electron-deficient aromatic system may facilitate charge-transfer interactions with biological targets, a feature less pronounced in sulfur-containing analogs ().

Hydrogen-Bonding and Crystal Packing

The target compound’s pyrazine and benzimidazole moieties can act as both donors and acceptors in hydrogen-bonding networks. In contrast, benzylthio derivatives () lack strong H-bond acceptors, which may reduce their crystallinity or target affinity. Etter’s graph-set analysis () predicts that the target compound’s H-bonding versatility supports stable molecular aggregates, a property critical for solid-state stability and solubility.

Q & A

Q. Basic

  • NMR spectroscopy : 1H and 13C NMR confirm structural integrity, with shifts indicating aromatic protons (δ 7.0–8.5 ppm) and acetamide carbonyls (δ ~170 ppm) .
  • X-ray crystallography : Resolves crystal packing and bond angles (e.g., C–C bond lengths ~1.40 Å) for absolute configuration validation .
  • Mass spectrometry : High-resolution ESI-MS identifies molecular ion peaks (e.g., m/z 394.4 for C21H16F2N4O2) .

How can researchers optimize reaction yields for this compound’s synthesis?

Q. Advanced

  • Solvent-free conditions : Reduces side reactions and improves atom economy (e.g., Eaton’s reagent in Friedel-Crafts acylation yields >80%) .
  • Design of Experiments (DoE) : Statistically evaluates factors like temperature, catalyst loading, and reaction time to identify optimal conditions .
  • Catalyst screening : Transition metal catalysts (e.g., Pd/C) enhance coupling reactions between pyrazine and benzimidazole moieties .

What computational methods aid in predicting the reactivity of this compound?

Q. Advanced

  • Density Functional Theory (DFT) : Calculates electron distribution at reactive sites (e.g., pyrazine’s nitrogen atoms) to predict regioselectivity .
  • Quantum chemical reaction path searches : Identifies low-energy pathways for macrocyclization or aza-Michael additions .
  • Molecular dynamics simulations : Models solvent interactions to optimize solubility and stability .

How do solvent-free conditions impact synthesis efficiency?

Q. Advanced

  • Enhanced kinetics : Eliminates solvent mass transfer limitations, accelerating reaction rates (e.g., Friedel-Crafts acylation completes in 4–6 hours vs. 12+ hours in solvent-based systems) .
  • Reduced purification burden : Minimizes byproduct formation, simplifying isolation via recrystallization .

What strategies resolve contradictions in experimental bioactivity data?

Q. Advanced

  • Cross-validation : Replicate assays (e.g., antioxidant activity via DPPH and ABTS tests) to confirm dose-response trends .
  • Comparative analysis : Benchmark against structurally similar compounds (e.g., pyrazolo[4,3-c][1,2]benzothiazine derivatives) to identify confounding variables .

What challenges arise in achieving regioselectivity during synthesis?

Q. Advanced

  • Steric hindrance : Bulky substituents (e.g., 2,6-difluorobenzyl) may direct reactions to less hindered positions, requiring directing groups (e.g., acetylated amines) .
  • Electronic effects : Electron-withdrawing fluorine atoms alter reactivity at pyrazine’s nitrogen sites, necessitating tailored catalysts .

How can DFT studies elucidate the compound’s electronic properties?

Q. Advanced

  • Frontier Molecular Orbital (FMO) analysis : Predicts HOMO-LUMO gaps (~3.5 eV) to explain charge-transfer interactions in bioactivity assays .
  • Electrostatic potential maps : Visualizes nucleophilic/electrophilic regions, guiding derivatization strategies .

What role do heterocyclic moieties play in pharmacological activity?

Q. Advanced

  • Benzimidazole : Enhances DNA intercalation and enzyme inhibition via π-π stacking and hydrogen bonding .
  • Pyrazine : Improves metabolic stability and solubility through polar interactions .

How to design stability studies under varying conditions?

Q. Advanced

  • Forced degradation : Expose to heat (40–60°C), light (ICH Q1B), and acidic/basic hydrolysis, then monitor degradation products via HPLC .
  • Accelerated stability testing : Store at 75% RH and 40°C for 6 months, assessing potency loss and impurity formation .

What best practices ensure scalability without purity loss?

Q. Advanced

  • Continuous flow reactors : Improve heat/mass transfer for exothermic reactions (e.g., macrocyclization) .
  • In-line analytics : Use PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

How to validate proposed reaction mechanisms experimentally?

Q. Advanced

  • Isotopic labeling : Introduce 13C or 15N labels to track bond formation/cleavage in intermediates .
  • Trapping experiments : Add scavengers (e.g., TEMPO) to detect radical or ionic intermediates .

What in vitro assays evaluate bioactivity?

Q. Advanced

  • Antioxidant assays : DPPH radical scavenging (IC50 ~10–50 μM) and FRAP for reducing power .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to determine EC50 values .

How to address solubility challenges in pharmacological testing?

Q. Advanced

  • Co-solvent systems : Use PEG-400 or cyclodextrins to enhance aqueous solubility .
  • Prodrug strategies : Introduce hydrolyzable groups (e.g., phosphate esters) for improved bioavailability .

What interdisciplinary approaches enhance derivative development?

Q. Advanced

  • Chemoinformatics : Combine QSAR models with synthetic libraries to prioritize high-potential derivatives .
  • High-throughput screening : Integrate automated synthesis and robotic assay platforms for rapid iteration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.